molecular formula C18H18FNO3 B4689739 butyl 3-[(4-fluorobenzoyl)amino]benzoate

butyl 3-[(4-fluorobenzoyl)amino]benzoate

Cat. No.: B4689739
M. Wt: 315.3 g/mol
InChI Key: WLDWJAQKPBWKNZ-UHFFFAOYSA-N
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Description

Butyl 3-[(4-fluorobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-fluorobenzoyl substituent at the 3-position of the benzoic acid backbone, with a butyl ester group. The fluorine atom and the ester chain length (butyl group) influence its solubility, stability, and biological interactions, making structural analogs valuable for comparative studies .

Properties

IUPAC Name

butyl 3-[(4-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-3-11-23-18(22)14-5-4-6-16(12-14)20-17(21)13-7-9-15(19)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDWJAQKPBWKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with butyl 3-[(4-fluorobenzoyl)amino]benzoate, differing in substituent positions, ester groups, or functional moieties.

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Position (Fluorine) Ester Group Unique Features
This compound C₁₈H₁₇FNO₃ 329.33 g/mol 4-position (benzoyl) Butyl Amide linkage
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate C₁₆H₁₄FNO₃ 299.29 g/mol 4-position (benzoyl) Ethyl Shorter ester chain
Butyl 4-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoate C₁₉H₁₉FN₂O₃S 374.43 g/mol 3-position (benzoyl) Butyl Thiourea group, sulfur inclusion
Butyl 4-[(trifluoroacetyl)amino]benzoate C₁₃H₁₄F₃NO₃ 289.25 g/mol N/A Butyl Trifluoroacetyl group

Impact of Substituent Position

  • Fluorine Position: The 4-fluorobenzoyl group in the target compound contrasts with the 3-fluorobenzoyl group in butyl 4-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoate .
  • Ester Chain Length: Ethyl 4-[(4-fluorobenzoyl)amino]benzoate has a shorter ethyl ester chain, reducing lipophilicity compared to the butyl analog. Longer chains (e.g., butyl) improve lipid solubility and membrane permeability but may reduce metabolic stability.

Functional Group Variations

  • Thiourea vs. This could influence catalytic or pharmacological activity.
  • Trifluoroacetyl Group: Butyl 4-[(trifluoroacetyl)amino]benzoate replaces the fluorobenzoyl moiety with a trifluoroacetyl group, increasing electron-withdrawing effects and altering reactivity in nucleophilic environments.

Analytical and Crystallographic Insights

  • Structural Characterization: SHELX programs (e.g., SHELXL, SHELXD) are widely used for crystallographic refinement of small molecules, including benzoate derivatives .

Q & A

Q. What synthetic strategies are recommended for preparing butyl 3-[(4-fluorobenzoyl)amino]benzoate with high purity?

The compound can be synthesized via multi-step reactions involving acylation and esterification. For example, coupling 4-fluorobenzoyl chloride with 3-aminobenzoic acid derivatives under controlled pH (e.g., using triethylamine as a base) to form the amide bond, followed by esterification with butanol. Crystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves purity. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : To verify the presence of the 4-fluorobenzoyl group (e.g., aromatic proton signals at δ 7.8–8.2 ppm) and butyl ester (δ 0.9–1.7 ppm for CH2/CH3 groups) .
  • Melting Point Analysis : Compare experimental values with literature data to confirm purity.
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How should researchers address conflicting safety classifications of butyl benzoate derivatives in laboratory settings?

Discrepancies in safety data (e.g., "Skin Irritant 2" vs. "not dangerous") arise from self-classification practices under REACH. Researchers should:

  • Use worst-case hazard assumptions (e.g., treat as irritant).
  • Implement engineering controls (fume hoods, gloves) and refer to SDS from multiple suppliers.
  • Conduct in vitro assays (e.g., EpiDerm™ for skin irritation) to assess risks empirically .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?

  • Molecular Docking Studies : Simulate interactions with target proteins (e.g., enzymes with aromatic binding pockets) using software like AutoDock.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Cellular Assays : Measure dose-dependent inhibition of inflammatory markers (e.g., COX-2) in macrophage models .

Q. How can researchers resolve low yields in the final esterification step of the synthesis?

Common issues and solutions:

  • Side Reactions : Use anhydrous solvents (e.g., dried THF) to minimize hydrolysis.
  • Catalyst Optimization : Replace H2SO4 with milder catalysts (e.g., DMAP or immobilized lipases) to reduce byproducts.
  • Temperature Control : Perform reactions under reflux (70–80°C) with inert gas (N2) to enhance ester formation .

Q. What strategies are effective for analyzing the compound’s reactivity toward nucleophiles?

  • Kinetic Studies : Monitor reaction rates with amines/thiols using UV-Vis spectroscopy.
  • Computational Chemistry : Calculate frontier molecular orbitals (HOMO/LUMO) via DFT to predict electrophilic sites.
  • Isolation of Adducts : Characterize products via X-ray crystallography to confirm regioselectivity .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s stability under acidic conditions?

  • Accelerated Stability Testing : Expose the compound to HCl (pH 2–4) at 40°C for 24–72 hours, then quantify degradation via HPLC.
  • Comparative Studies : Replicate protocols from divergent sources while controlling humidity and light exposure .

Q. What methodologies can reconcile discrepancies in biological activity data across studies?

  • Standardized Assay Protocols : Use common cell lines (e.g., HEK-293) and positive controls (e.g., aspirin for anti-inflammatory assays).
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to assess effect size consistency across datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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butyl 3-[(4-fluorobenzoyl)amino]benzoate
Reactant of Route 2
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butyl 3-[(4-fluorobenzoyl)amino]benzoate

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